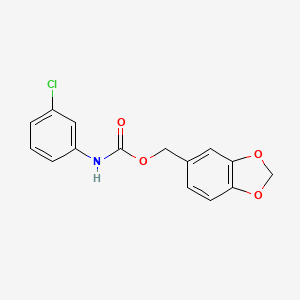![molecular formula C30H27N3O3 B11594053 5-Benzyl-6-(3,4,5-trimethoxyphenyl)-5,6-dihydrobenzimidazo[1,2-c]quinazoline](/img/structure/B11594053.png)
5-Benzyl-6-(3,4,5-trimethoxyphenyl)-5,6-dihydrobenzimidazo[1,2-c]quinazoline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
La 5-Benzyl-6-(3,4,5-triméthoxyphényl)-5,6-dihydrobenzimidazo[1,2-c]quinazoline est un composé organique complexe qui présente une structure de base benzimidazoquinazoline.
Méthodes De Préparation
Voies de synthèse et conditions de réaction
La synthèse de la 5-Benzyl-6-(3,4,5-triméthoxyphényl)-5,6-dihydrobenzimidazo[1,2-c]quinazoline implique généralement des réactions organiques en plusieurs étapes. Une approche courante consiste en la condensation de la 3,4,5-triméthoxybenzaldéhyde avec l’o-phénylènediamine pour former l’intermédiaire benzimidazole. Cet intermédiaire est ensuite soumis à une cyclisation avec la benzylamine dans des conditions spécifiques pour donner le produit final .
Méthodes de production industrielle
La production industrielle de ce composé peut impliquer l’optimisation des conditions de réaction pour améliorer le rendement et la pureté. Cela comprend le contrôle de la température, le choix du solvant et le temps de réaction. L’utilisation de catalyseurs et de techniques de purification telles que la recristallisation ou la chromatographie peut également être employée pour obtenir la qualité de produit souhaitée .
Analyse Des Réactions Chimiques
Types de réactions
La 5-Benzyl-6-(3,4,5-triméthoxyphényl)-5,6-dihydrobenzimidazo[1,2-c]quinazoline subit diverses réactions chimiques, notamment :
Oxydation : Le composé peut être oxydé à l’aide de réactifs tels que le permanganate de potassium ou le trioxyde de chrome.
Réduction : Les réactions de réduction peuvent être réalisées par hydrogénation ou par des hydrures métalliques.
Substitution : Les réactions de substitution nucléophile et électrophile sont courantes, en particulier aux positions benzylique et aromatique.
Réactifs et conditions courantes
Oxydation : Permanganate de potassium en milieu acide ou basique.
Réduction : Gaz hydrogène avec un catalyseur au palladium ou borohydrure de sodium.
Substitution : Agents halogénants tels que la N-bromosuccinimide (NBS) pour la bromation benzylique.
Principaux produits
Les principaux produits formés à partir de ces réactions dépendent des conditions et des réactifs spécifiques utilisés. Par exemple, l’oxydation peut donner des dérivés de la quinazoline, tandis que la réduction peut produire des dérivés dihydro .
Applications de la recherche scientifique
La 5-Benzyl-6-(3,4,5-triméthoxyphényl)-5,6-dihydrobenzimidazo[1,2-c]quinazoline a plusieurs applications de recherche scientifique :
Chimie : Utilisée comme élément de construction pour synthétiser des molécules plus complexes.
Biologie : Enquête sur son potentiel en tant qu’inhibiteur d’enzyme ou modulateur de récepteur.
Médecine : Exploré pour ses propriétés anticancéreuses, anti-inflammatoires et antimicrobiennes.
Industrie : Utilisé dans le développement de nouveaux matériaux et médicaments.
Applications De Recherche Scientifique
5-Benzyl-6-(3,4,5-trimethoxyphenyl)-5,6-dihydrobenzimidazo[1,2-c]quinazoline has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its anti-cancer, anti-inflammatory, and anti-microbial properties.
Industry: Utilized in the development of new materials and pharmaceuticals.
Mécanisme D'action
Le mécanisme d’action de la 5-Benzyl-6-(3,4,5-triméthoxyphényl)-5,6-dihydrobenzimidazo[1,2-c]quinazoline implique son interaction avec des cibles moléculaires spécifiques. Le groupe 3,4,5-triméthoxyphényl est connu pour inhiber la polymérisation de la tubuline, ce qui peut perturber la division cellulaire et entraîner des effets anticancéreux. De plus, le composé peut interagir avec d’autres protéines et enzymes, telles que la protéine de choc thermique 90 (Hsp90) et la thioredoxine réductase (TrxR), contribuant à ses diverses activités biologiques .
Comparaison Avec Des Composés Similaires
Composés similaires
Colchicine : Un agent anti-goutte qui inhibe également la polymérisation de la tubuline.
Podophyllotoxine : Utilisée pour traiter les verrues génitales et possède des propriétés anticancéreuses similaires.
Combréstatine : Un agent puissant ciblant les microtubules.
Unicité
La 5-Benzyl-6-(3,4,5-triméthoxyphényl)-5,6-dihydrobenzimidazo[1,2-c]quinazoline est unique en raison de ses caractéristiques structurelles spécifiques et de la présence du groupe 3,4,5-triméthoxyphényl, qui améliore son profil pharmacologique. La capacité de ce composé à interagir avec plusieurs cibles moléculaires en fait un candidat précieux pour des recherches et développements supplémentaires dans divers domaines .
Propriétés
Formule moléculaire |
C30H27N3O3 |
|---|---|
Poids moléculaire |
477.6 g/mol |
Nom IUPAC |
5-benzyl-6-(3,4,5-trimethoxyphenyl)-6H-benzimidazolo[1,2-c]quinazoline |
InChI |
InChI=1S/C30H27N3O3/c1-34-26-17-21(18-27(35-2)28(26)36-3)30-32(19-20-11-5-4-6-12-20)24-15-9-7-13-22(24)29-31-23-14-8-10-16-25(23)33(29)30/h4-18,30H,19H2,1-3H3 |
Clé InChI |
DLVQTIYHZKKUTH-UHFFFAOYSA-N |
SMILES canonique |
COC1=CC(=CC(=C1OC)OC)C2N(C3=CC=CC=C3C4=NC5=CC=CC=C5N24)CC6=CC=CC=C6 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![(2E)-2-{3-[(2,6-dimethylphenoxy)methyl]-4-methoxybenzylidene}-3,4-dihydronaphthalen-1(2H)-one](/img/structure/B11593979.png)

![4-[(1,1-Dioxido-1,2-benzothiazol-3-yl)amino]phenyl 4-(morpholin-4-ylsulfonyl)benzoate](/img/structure/B11593997.png)
![4-(4-chlorophenyl)-2-[2-nitro-5-(pyrrolidin-1-yl)phenyl]phthalazin-1(2H)-one](/img/structure/B11594002.png)
![2-methoxyethyl 5-(3-chlorophenyl)-2-ethyl-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B11594018.png)
![4-chloro-N-{3-[(3-fluorophenyl)amino]-6-methylquinoxalin-2-yl}benzenesulfonamide](/img/structure/B11594024.png)
![3-(2-fluorophenyl)-5-(4-methylphenyl)-3a,6a-dihydrospiro[furo[3,4-c]pyrrole-1,2'-indene]-1',3',4,6(3H,5H)-tetrone](/img/structure/B11594033.png)
![ethyl (2E)-2-cyano-3-[2-(2,4-dimethylphenoxy)-9-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl]prop-2-enoate](/img/structure/B11594039.png)
![ethyl 2-[(3-methylbutanoyl)amino]-5,7-diphenyl-4,7-dihydro-5H-thieno[2,3-c]thiopyran-3-carboxylate](/img/structure/B11594041.png)
![(3Z)-5-bromo-1-butyl-3-[2-(2-methylphenyl)-6-oxo[1,3]thiazolo[3,2-b][1,2,4]triazol-5(6H)-ylidene]-1,3-dihydro-2H-indol-2-one](/img/structure/B11594045.png)
![3-Thiazoleacetic acid, tetrahydro-5-[(1-methyl-1H-pyrrol-2-yl)methylidene]-4-oxo-2-thioxo-](/img/structure/B11594054.png)
![(5Z)-5-[4-(benzyloxy)-2-bromo-5-ethoxybenzylidene]-3-propyl-2-thioxoimidazolidin-4-one](/img/structure/B11594057.png)
![1-[4-(4-Dimethylamino-phenyl)-1-phenyl-5-thiophen-2-yl-4,5-dihydro-1H-[1,2,4]triazol-3-yl]-ethanone](/img/structure/B11594065.png)
